
3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one, also known as 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propane-1-one, is a synthetic organic compound with a broad range of applications in the scientific research field. This compound has been studied for its potential use in various fields such as pharmaceuticals, biotechnology, and nanotechnology. Its unique chemical structure allows for a wide range of applications and makes it an ideal candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Structure Characterization
The synthesis and structural characterization of similar compounds have been extensively studied. For example, Bhumannavar (2021) reported on the synthesis and structure characterization of a related compound using spectroscopic techniques and density functional theory. The study highlights the compound's decomposition, melting point, and theoretical analysis, providing a foundation for understanding its physical and chemical properties (V. M. Bhumannavar, 2021).
Optical and Electronic Properties
Research on chalcone derivatives, which share structural similarities, has shown significant potential in optoelectronic applications. Shkir et al. (2019) investigated the linear and nonlinear optical properties of chalcone derivatives, suggesting their utility in semiconductor devices due to favorable charge transport properties. This implies that compounds with similar structural motifs may exhibit useful optoelectronic characteristics (M. Shkir, A. Irfan, S. AlFaify, Parutagouda Shankaragouda Patil, A. Al‐Sehemi, 2019).
Molecular Structure Analysis
Najiya et al. (2014) conducted a comprehensive analysis of a compound closely related to 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one, focusing on its molecular structure, FT-IR, and first-order hyperpolarizability. Their study provides insights into the compound's stability and electronic properties, which are crucial for its application in materials science (A. Najiya, C. Y. Panicker, M. Sapnakumari, B. Narayana, B. Sarojini, C. Van Alsenoy, 2014).
Antifungal Activity
Compounds with halogenated phenyl groups have demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds. Buchta et al. (2004) explored the antifungal potential of similar derivatives, highlighting their effectiveness against Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests potential biomedical applications for this compound in developing new antifungal agents (V. Buchta, M. Pour, P. Kubanová, Luis Silva, I. Votruba, M. Vopršálová, R. Schiller, H. Fáková, M. Spulak, 2004).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPTDBBGGOMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190082 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-64-3 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


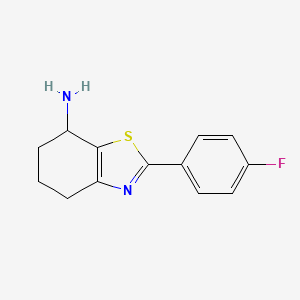
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)
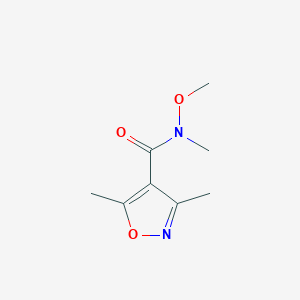

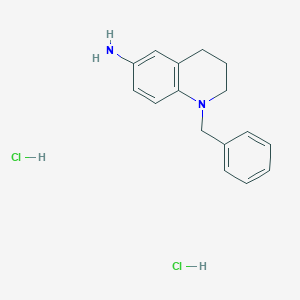


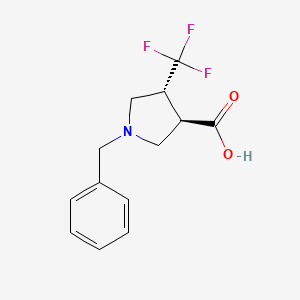
![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)
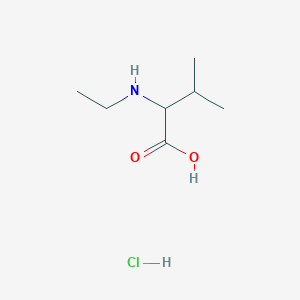
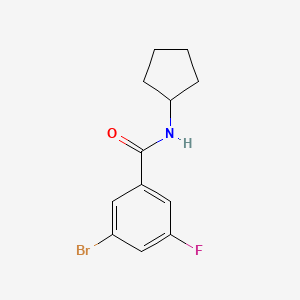
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)


